molecular formula C17H17N3O4 B2913869 methyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate CAS No. 338756-15-3

methyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate

Cat. No.: B2913869
CAS No.: 338756-15-3
M. Wt: 327.34
InChI Key: KRGCUSQECALNGN-UHFFFAOYSA-N
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Description

Methyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate is a sophisticated organic compound known for its diverse applications in scientific research and industry. This compound features a complex molecular structure that makes it an intriguing subject for chemical studies and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate typically involves a multi-step organic reaction process. The starting materials are carefully chosen to undergo a series of reactions including amination, esterification, and condensation. Precise control of reaction conditions, such as temperature, pH, and solvent choice, is crucial for achieving high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound requires scaling up the laboratory methods with a focus on efficiency and cost-effectiveness. Large-scale reactors and optimized reaction pathways are employed to ensure the compound is produced in substantial quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate can undergo various types of chemical reactions including:

  • Oxidation: : Where it might form corresponding oxides under oxidative conditions.

  • Reduction: : Where hydrogen or other reducing agents convert it into simpler amine derivatives.

  • Substitution: : Where different substituents replace specific parts of the molecule under certain conditions.

Common Reagents and Conditions

Typical reagents include strong oxidizers for oxidation reactions, hydrogen and metal catalysts for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent must be meticulously controlled to ensure desired outcomes.

Major Products

The products of these reactions can vary widely depending on the specific conditions but generally include a range of amine and ester derivatives which might have their own unique applications.

Scientific Research Applications

Methyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate is utilized across multiple fields:

  • Chemistry: : It is used as a precursor or intermediate in the synthesis of more complex molecules.

  • Medicine: : Its derivatives may possess therapeutic properties and are investigated for drug development.

  • Industry: : It can be used in manufacturing specialized chemicals and materials due to its stable and reactive nature.

Mechanism of Action

The effects of methyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate are mediated through its interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to specific physiological effects. The precise mechanism may involve binding to active sites or altering the activity of certain proteins.

Comparison with Similar Compounds

Compared to other compounds with similar structures, methyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate stands out due to its unique balance of reactivity and stability. Similar compounds include:

  • Ethyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate

  • Propyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate

  • Butyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate

These compounds share a core structure but differ in their ester groups, leading to variations in their chemical properties and applications.

Conclusion

This compound is a compound of significant scientific interest. Its complex synthesis, versatile reactions, and wide-ranging applications make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

methyl 2-[(2Z)-2-amino-2-(benzoylhydrazinylidene)ethoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-23-17(22)13-9-5-6-10-14(13)24-11-15(18)19-20-16(21)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGCUSQECALNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC(=NNC(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1OC/C(=N/NC(=O)C2=CC=CC=C2)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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